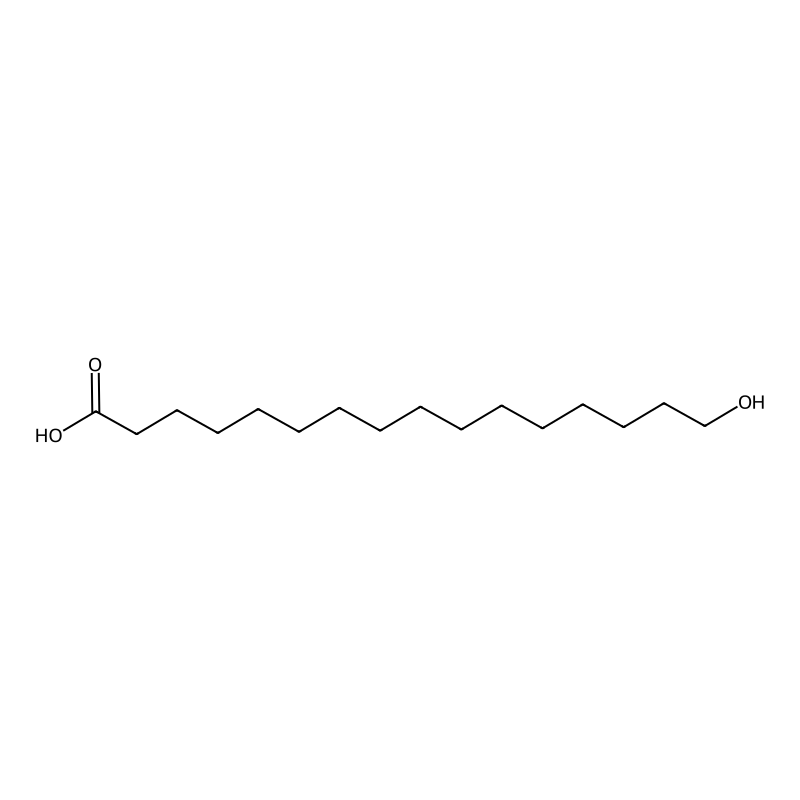16-Hydroxyhexadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Plant Cell Wall Structure
16-Hydroxyhexadecanoic acid is a component of cutin and suberin, which are important polymers found in plant cell walls PubChem: . These polymers help to protect plants from water loss, pathogens, and UV radiation Human Metabolome Database: . Scientists are interested in understanding how 16-hydroxyhexadecanoic acid contributes to the function of these protective layers.
Biomarker for Dietary Intake
Studies suggest that 16-hydroxyhexadecanoic acid may be a biomarker for dietary intake of certain foods, such as fruits, vegetables, and beer Human Metabolome Database: . Biomarkers are substances whose presence or amount in the body can indicate exposure to a particular substance or condition. More research is needed to determine how reliable 16-hydroxyhexadecanoic acid is as a biomarker for dietary intake.
16-Hydroxyhexadecanoic acid, also referred to as 16-hydroxypalmitic acid, is a hydroxylated fatty acid characterized by the presence of a hydroxyl group at the terminal (omega) carbon of the hexadecanoic acid chain. Its molecular formula is C₁₆H₃₂O₃, and it has a molecular weight of approximately 272.42 g/mol . This compound is classified as an omega-hydroxy fatty acid and plays a significant role in various biological processes. It is notably a key component of cutin, a structural polymer found in the plant cuticle, which protects plants from environmental stressors .
The specific mechanism of action of 16-Hydroxyhexadecanoic acid depends on the context.
- In plants: It is a building block of cutin and suberin, which are essential for plant structure, water retention, and protection against pathogens []. The exact mechanism of how it contributes to these functions is not fully understood but likely involves interactions with other cell wall components.
- As a research tool: In studies on gene regulation, 16-Hydroxyhexadecanoic acid has been shown to induce the expression of certain genes, but the underlying mechanism needs further investigation.
- Esterification: It can react with alcohols to form esters, which are important in the production of biodiesel and other bio-based materials.
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Lactonization: It can participate in intramolecular esterification to form lactones, as demonstrated in studies where 16-hydroxyhexadecanoic acid ethyl ester was converted into 16-hexadecanolide using PEG-lipase .
16-Hydroxyhexadecanoic acid exhibits various biological activities:
- Plant Metabolite: It is produced during metabolic processes in plants and contributes to the formation of cutin, which serves as a protective barrier against pathogens and environmental stress .
- Role in Fatty Acid Metabolism: In animal tissues, cytochrome P450 enzymes catalyze its formation from palmitic acid through omega-hydroxylation, indicating its involvement in fatty acid metabolism .
- Potential Therapeutic
The synthesis of 16-hydroxyhexadecanoic acid can be achieved through several methods:
- Biological Synthesis: This compound is naturally synthesized via the action of cytochrome P450 enzymes that hydroxylate palmitic acid in both plants and animals .
- Chemical Synthesis: Laboratory methods may involve:
- Hydroxylation of palmitic acid using specific reagents or catalysts.
- Esterification reactions followed by hydrolysis to yield the free acid.
16-Hydroxyhexadecanoic acid has diverse applications:
- Agriculture: As a component of cutin, it plays a crucial role in plant health and resistance to environmental stressors.
- Cosmetics: Its emollient properties make it valuable in cosmetic formulations for skin care products.
- Biomaterials: It is used in the synthesis of biodegradable polymers and surfactants due to its amphiphilic nature.
Several compounds share structural similarities with 16-hydroxyhexadecanoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Palmitic Acid | Saturated Fatty Acid | No hydroxyl group; serves as a primary precursor. |
| 14-Hydroxytetradecanoic Acid | Hydroxylated Fatty Acid | Hydroxyl group at carbon 14; shorter carbon chain. |
| 18-Hydroxyoctadecanoic Acid | Hydroxylated Fatty Acid | Hydroxyl group at carbon 18; longer carbon chain. |
| Oleic Acid | Unsaturated Fatty Acid | Contains double bonds; more fluid properties. |
Uniqueness of 16-Hydroxyhexadecanoic Acid
The uniqueness of 16-hydroxyhexadecanoic acid lies in its specific position of hydroxylation at the terminal carbon, which distinguishes it from other hydroxylated fatty acids. This structural feature contributes to its specific biological functions and applications, particularly its role in plant metabolism and as a component of protective plant structures.







